molecular formula C18H19NO2 B170270 N-(1-Adamantyl)phthalimide CAS No. 16808-41-6

N-(1-Adamantyl)phthalimide

Cat. No. B170270
CAS RN: 16808-41-6
M. Wt: 281.3 g/mol
InChI Key: NNPFLBWYAZEFOL-UHFFFAOYSA-N
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Description

“N-(1-Adamantyl)phthalimide” is a compound that results from the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . This process leads to the population of the triplet state that, in the presence of a base, decarboxylates, giving N-(1-adamantyl)phthalimide cleanly and efficiently .


Synthesis Analysis

The synthesis of “N-(1-Adamantyl)phthalimide” involves the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes . This radical addition can also be applied to molecules not bearing adamantanes wherein the electron donor (carboxylate) and the acceptor (phthalimide) are separated by a rigid spacer .


Molecular Structure Analysis

The molecular structure of “N-(1-Adamantyl)phthalimide” is characterized by the presence of an adamantyl moiety at an angle of 115.57 (7)° to the phthalimide core . This arrangement sterically frees the adamantane unit for host–guest interactions .


Chemical Reactions Analysis

The chemical reactions involving “N-(1-Adamantyl)phthalimide” include photoinduced decarboxylation and radical addition to electron-deficient alkenes . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes .


Physical And Chemical Properties Analysis

“N-(1-Adamantyl)phthalimide” is a part of a class of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The physical and chemical properties of these molecules are influenced by alkyl side chains and building block size .

Scientific Research Applications

Supramolecular Interactions and Drug Discovery

The adamantanyl-functionalized phthalimide scaffold, which includes N-(1-Adamantyl)phthalimide, is used as a precursor for various synthetic pathways . The adamantane substituents are used as the driving force for supramolecular interactions with macrocycles . N-substituted phthalimide derivatives serve as a core structure in numerous drugs .

Surface Recognition

Adamantane, a component of N-(1-Adamantyl)phthalimide, has been used in surface recognition . Its rigid structure and high symmetry allow it to form strong and directional supramolecular inclusion complexes with macrocyclic host molecules .

Drug Delivery

Research in adamantane-based materials, which include N-(1-Adamantyl)phthalimide, has extended to areas such as drug delivery . The adamantane moiety can form strong inclusion complexes with macrocyclic host molecules, which can be used for drug delivery .

Transitional Metal Catalysis

Adamantane derivatives have applications in catalyst development . The unique structural, biological, and stimulus-responsive properties of adamantane make it suitable for this purpose .

Antiviral Properties

Amantadine, a derivative of adamantane, exhibits potent anti-influenza properties and antiviral activity against rubella viruses . This suggests potential antiviral applications for other adamantane derivatives like N-(1-Adamantyl)phthalimide.

Anti-inflammatory Properties

Phthalimides, including N-(1-Adamantyl)phthalimide, have shown various biological activities such as anti-inflammatory properties . Research using triazole-conjugated phthalimides demonstrated a high anti-inflammatory action .

Antitumor Properties

Phthalimides have also shown antitumor properties . This suggests that N-(1-Adamantyl)phthalimide could potentially be used in cancer treatment.

Anticonvulsant Properties

Phthalimides have demonstrated anticonvulsant properties . This suggests potential applications of N-(1-Adamantyl)phthalimide in the treatment of conditions like epilepsy.

Safety and Hazards

The safety data sheet for a similar compound, “N-(1-Adamantyl)urea”, suggests that it should be handled with care to avoid dust formation, ingestion, and inhalation . It also recommends wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-(1-adamantyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPFLBWYAZEFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168473
Record name N-(1-Adamantyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantyl)phthalimide

CAS RN

16808-41-6
Record name N-(1-Adamantyl)phthalimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Adamantyl)phthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What unique photochemical reaction does N-(1-Adamantyl)phthalimide undergo?

A: N-(1-Adamantyl)phthalimide (1) exhibits a distinctive photochemical domino reaction. Upon exposure to light, it undergoes two consecutive intramolecular gamma-hydrogen-transfer reactions. This process results in the formation of a novel hexacyclic benzazepine derivative of 2,4-methanoadamantane. [] This reaction is particularly interesting as it represents the first example of the formation of the 2-azahexacyclo[8.7.1.1 (1,4).0 (4,9).0 (11,16).0 (12,18)]nonadeca-4,6,8-triene skeleton. []

Q2: What factors influence the photochemical reactivity of N-(adamantyl)phthalimides?

A2: Research indicates that the photochemical reactivity of N-(adamantyl)phthalimides is influenced by several factors, including:

  • Substituents on the adamantyl group: The presence and nature of substituents on the adamantyl moiety can impact the efficiency of hydrogen abstraction and subsequent reactions. []
  • Solvent: The choice of solvent can affect the excited state lifetimes and reaction pathways. []
  • Excitation wavelength: Direct versus sensitized irradiation can lead to population of different excited states, influencing product distribution. []

Q3: Beyond photochemical transformations, what other reactions can N-(1-Adamantyl)phthalimide undergo?

A: N-(1-Adamantyl)phthalimide can undergo base hydrolysis, leading to the formation of the keto derivative of the 1,2-substituted adamantane epsilon-amino acid with high yield. [] This transformation highlights the potential of this compound as a precursor for synthesizing structurally interesting and potentially bioactive amino acid derivatives.

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